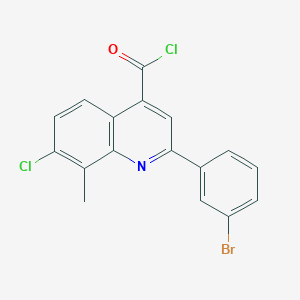

![molecular formula C8H16ClNO B1372907 3-[(Allyloxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-05-9](/img/structure/B1372907.png)

3-[(Allyloxy)methyl]pyrrolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

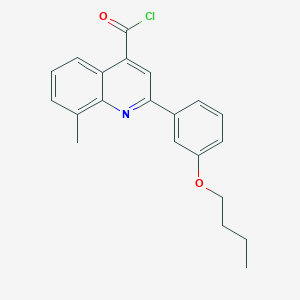

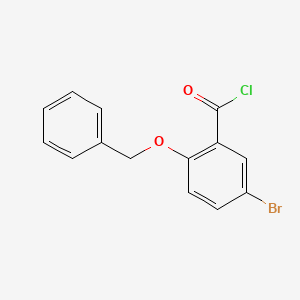

“3-[(Allyloxy)methyl]pyrrolidine hydrochloride” is a chemical compound used in scientific research. It has a molecular formula of C7H13NO.HCl .

Synthesis Analysis

The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Molecular Structure Analysis

The molecular structure of “3-[(Allyloxy)methyl]pyrrolidine hydrochloride” is characterized by a five-membered pyrrolidine ring . The molecular weight of this compound is 163.65 .

Chemical Reactions Analysis

Pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .

Applications De Recherche Scientifique

Asymmetric Synthesis and Pharmaceutical Applications

3-[(Allyloxy)methyl]pyrrolidine hydrochloride plays a crucial role in asymmetric synthesis. Davis et al. (2008) explored its use in creating cis- and trans-2,5-disubstituted pyrrolidines, crucial in synthesizing compounds like (+)-preussin and its analogs (Davis, Zhang, Qiu, & Wu, 2008). Similarly, Żmigrodzka et al. (2022) highlighted the role of pyrrolidines in medical applications and industrial uses, such as in dyes and agrochemical substances, through their study of pyrrolidines synthesis via [3+2] cycloaddition (Żmigrodzka et al., 2022).

Synthesis of Substituted Pyrrolidines

Boto et al. (2001) describe a new synthesis approach for 2,3-disubstituted pyrrolidines and piperidines, emphasizing the potential for generating a variety of substituents like hydroxy, alkoxy, and allyl. This synthesis is pivotal for creating complex natural products and pharmaceuticals (Boto, Hernández, de Leon, & Suárez, 2001).

Development of Antibiotics

Fleck et al. (2003) conducted research on N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate crucial in developing premafloxacin, an antibiotic for veterinary use. This showcases the chemical's role in the synthesis of antibiotics (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Applications in Influenza Treatment

Wang et al. (2001) studied the synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores, demonstrating the compound's importance in developing antiviral medications (Wang et al., 2001).

Catalysis and Synthesis

Yang et al. (2015) and Shibuya et al. (2014) explored the compound's use in catalysis. Yang et al. focused on asymmetric intramolecular hydroamination for synthesizing chiral pyrrolidine derivatives (Yang et al., 2015), while Shibuya et al. developed a dual platinum- and pyrrolidine-catalyzed direct allylic alkylation method, further underscoring the compound's versatility in chemical synthesis (Shibuya, Lin, Nakahara, Mashima, & Ohshima, 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(prop-2-enoxymethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-5-10-7-8-3-4-9-6-8;/h2,8-9H,1,3-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYZOTJPCMLCKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1CCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

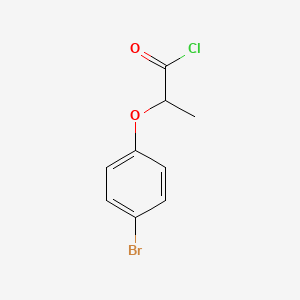

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372842.png)

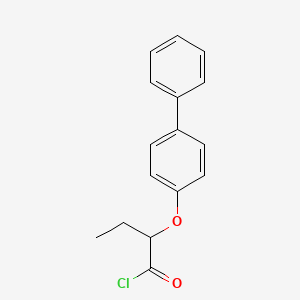

![2-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372843.png)